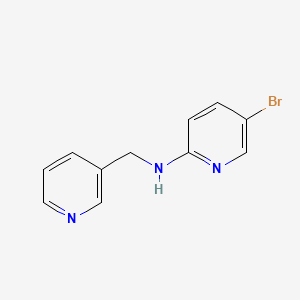

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine

Description

Nomenclature and Identification

5-Bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine possesses well-defined chemical identifiers that establish its precise molecular structure and composition. The compound is registered under the Chemical Abstracts Service number 1036505-24-4, providing a unique numerical identifier for scientific and commercial purposes. The molecular formula C₁₁H₁₀BrN₃ reflects the presence of eleven carbon atoms, ten hydrogen atoms, one bromine atom, and three nitrogen atoms, resulting in a molecular weight of 264.12 grams per mole. The International Union of Pure and Applied Chemistry systematic name accurately describes the compound's structural features, indicating the bromine substitution at the 5-position of one pyridine ring and the methylene bridge connecting to the 3-position of the second pyridine ring.

The compound's structural representation can be expressed through its Simplified Molecular Input Line Entry System notation as BrC1=CN=C(NCC2=CC=CN=C2)C=C1, which provides a linear text-based description of its molecular connectivity. This notation clearly delineates the bromine substitution pattern and the methylene linkage between the two pyridine moieties. The molecular structure features two distinct pyridine rings, with one ring bearing an amino group at the 2-position and a bromine atom at the 5-position, while the second ring contributes to the overall molecular framework through the methylene bridge connection at its 3-position. The Beilstein database identifier MFCD11117959 serves as an additional reference for accessing comprehensive chemical information about this compound.

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1036505-24-4 |

| Molecular Formula | C₁₁H₁₀BrN₃ |

| Molecular Weight | 264.12 g/mol |

| Beilstein Database Number | MFCD11117959 |

| Simplified Molecular Input Line Entry System | BrC1=CN=C(NCC2=CC=CN=C2)C=C1 |

Chemical Classification within Heterocyclic Compounds

This compound belongs to the extensive class of heterocyclic compounds, specifically categorized as a nitrogen-containing aromatic heterocycle. Heterocyclic compounds are characterized as cyclic structures containing atoms of at least two different elements as ring members, and this particular compound exemplifies the nitrogen heterocycle subclass with its dual pyridine ring system. The compound falls under the broader classification of pyridine derivatives, which represent one of the most significant categories within heterocyclic chemistry due to their widespread occurrence in natural products, pharmaceuticals, and industrial chemicals.

Within the systematic classification framework established by the International Union of Pure and Applied Chemistry, this compound is categorized under the heterocyclic compounds classification system designated as C07D, which encompasses heterocyclic compounds containing nitrogen as the primary heteroatom. More specifically, it belongs to the subclass of compounds containing single heterocycles with nitrogen atoms, reflecting its pyridine-based structure. The presence of two pyridine rings connected through a non-cyclic methylene bridge places this compound in a unique position within the heterocyclic classification system, as it contains multiple discrete heterocyclic units rather than fused ring systems.

The compound's classification is further refined by its structural features, including the halogen substitution pattern and the amino functional group. The bromine atom at the 5-position introduces an electron-withdrawing element that significantly influences the compound's electronic properties and reactivity patterns. The amino group at the 2-position of one pyridine ring provides basic character and potential coordination sites for metal complexation. These structural elements collectively position this compound as a multifunctional heterocyclic compound with diverse chemical and biological activity potential.

Historical Context in Pyridine Chemistry

The development of pyridine chemistry traces its origins to the mid-nineteenth century when Scottish scientist Thomas Anderson first isolated pyridine from animal bone pyrolysis products in 1849. Anderson's initial observation of a colorless liquid with a distinctive unpleasant odor marked the beginning of systematic pyridine research, leading to the compound's name derivation from the Greek word meaning fire, reflecting its flammable nature. The structural elucidation of pyridine occurred approximately two decades later through the collaborative efforts of Wilhelm Körner and James Dewar, who independently proposed that pyridine's structure derived from benzene through the substitution of one carbon-hydrogen unit with a nitrogen atom.

The synthetic methodology for pyridine derivatives underwent significant advancement in 1881 when German chemist Arthur Rudolf Hantzsch at the University of Leipzig developed the first systematic synthesis approach. Although Hantzsch's initial method proved cumbersome and low-yielding, it established fundamental principles for pyridine construction that influenced subsequent synthetic developments. A major breakthrough occurred in 1924 when Russian chemist Aleksei Chichibabin invented an improved pyridine synthesis reaction utilizing formaldehyde, acetaldehyde, and ammonia, which formed the foundation for modern industrial pyridine production.

The evolution of pyridine chemistry from simple pyridine to complex derivatives like this compound reflects the progressive sophistication of synthetic methodologies and the growing understanding of heterocyclic chemistry principles. Contemporary pyridine production reaches approximately 20,000 tons annually worldwide, demonstrating the industrial significance of this chemical family. The development of palladium-catalyzed coupling reactions, particularly Suzuki and Negishi coupling methodologies, has enabled the efficient construction of complex pyridine derivatives with multiple ring systems and functional group substitutions.

Relationship to Bipyridyl Compound Family

This compound exhibits structural relationships to the broader bipyridyl compound family, which encompasses various isomeric forms of compounds containing two pyridine rings. The bipyridine family includes six distinct isomers, with 2,2'-bipyridine and 4,4'-bipyridine representing the most prominent members due to their extensive applications in coordination chemistry and industrial processes. While this compound differs from classical bipyridines through its methylene bridge connection rather than direct ring-to-ring bonding, it shares fundamental structural principles and chemical behavior patterns with this important compound class.

The relationship between this compound and established bipyridyl compounds becomes particularly evident in coordination chemistry applications, where both compound types function as polydentate ligands capable of forming stable complexes with transition metal ions. The 3,3'-bipyridine isomer demonstrates particular relevance to understanding the chemical behavior of this compound, as both compounds feature nitrogen atoms positioned for potential bidentate coordination modes. Research indicates that 3,3'-bipyridine exhibits biological activity through inhibition of cyclic adenosine monophosphate phosphodiesterase III isoenzyme, suggesting potential biological activity patterns for structurally related compounds.

The synthetic approaches employed for bipyridyl compound preparation, including Suzuki coupling and Negishi coupling reactions, directly parallel the methodologies applicable to this compound synthesis. The utilization of palladium-catalyzed cross-coupling reactions for constructing carbon-carbon bonds between pyridine rings represents a shared synthetic strategy across the bipyridyl compound family. The presence of halogen substitution in this compound provides reactive sites for further synthetic elaboration through substitution reactions, oxidation processes, and reduction transformations, mirroring the chemical versatility demonstrated by other bipyridyl derivatives.

| Bipyridyl Compound Type | Connection Mode | Primary Applications |

|---|---|---|

| 2,2'-Bipyridine | Direct C-C Bond | Coordination Chemistry |

| 3,3'-Bipyridine | Direct C-C Bond | Pharmaceutical Applications |

| 4,4'-Bipyridine | Direct C-C Bond | Pesticide Synthesis |

| This compound | Methylene Bridge | Research Applications |

Properties

IUPAC Name |

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrN3/c12-10-3-4-11(15-8-10)14-7-9-2-1-5-13-6-9/h1-6,8H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRFBGTZYELPBBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CNC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of N-(3-pyridinylmethyl)-2-pyridinamine

- Reagents: Bromine or N-bromosuccinimide (NBS)

- Solvents: Commonly used solvents include 2-propanol or 2-methyltetrahydrofuran.

- Conditions: Temperature control is critical, often maintained between 0 °C to ambient temperature to ensure selectivity at the 5-position.

- Mechanism: Electrophilic aromatic substitution where the bromine electrophile selectively attacks the 5-position of the pyridin-2-amine ring due to electronic and steric factors.

- Outcome: Formation of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine with high regioselectivity.

Alternative Synthetic Routes via Cross-Coupling

Though direct bromination is the most straightforward method, alternative routes involve:

Negishi Coupling Reaction: This involves replacing a bromine substituent on a pyridine ring with a methyl group or other substituents using methyl zinc reagents and nickel catalysts. While this method is more commonly used for related compounds (e.g., 5-bromo-3,4-dimethylpyridin-2-amine), it provides a framework for functional group transformations on pyridine rings.

Catalysts: Nickel catalysts such as nickel chloride combined with ligands like 1,1-bis(diphenylphosphino)methane (dppm) or triphenylphosphine (PPh3) are employed to facilitate cross-coupling reactions.

-

- Formation of a directing group on the amine nitrogen.

- Negishi coupling to replace a bromine substituent.

- Hydrolysis to regenerate the amine functionality.

This approach is adaptable for complex pyridine derivatives but is less direct for synthesizing this compound specifically.

Synthesis from Halogenated Pyridine Precursors

Starting from 2-amino-5-bromo-4-chloropyridine derivatives, nucleophilic substitution with pyridin-3-ylmethyl amines can be performed to introduce the N-(pyridin-3-ylmethyl) substituent.

Example conditions include heating in isopropanol with diisopropylethylamine as a base at around 45 °C for 18 hours, yielding the desired amine derivative in good yield (~82%).

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br2), N-bromosuccinimide (NBS) | NBS preferred for milder, selective bromination |

| Solvent | 2-propanol, 2-methyltetrahydrofuran | Solvent choice affects solubility and selectivity |

| Temperature | 0 °C to 25 °C | Lower temperatures favor selectivity |

| Reaction time | 1 to 18 hours | Longer times may increase yield but risk side reactions |

| Catalyst (if cross-coupling used) | NiCl2 with phosphine ligands (dppm, PPh3) | For Negishi coupling steps |

| Base (for nucleophilic substitution) | Diisopropylethylamine (DIPEA) | Neutralizes acid byproducts, promotes substitution |

Bromination reactions typically afford yields in the range of 75-90%, depending on scale and purity requirements.

Cross-coupling methods, while more complex, can achieve high regioselectivity and yields exceeding 80% for intermediates related to 5-bromo-pyridin-2-amine derivatives.

Nucleophilic substitution on halogenated pyridines with pyridin-3-ylmethyl amines also provides yields around 80-85%.

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Direct Bromination | N-(3-pyridinylmethyl)-2-pyridinamine | Br2 or NBS, 2-propanol, 0-25 °C | 75-90 | Simple, selective bromination |

| Negishi Coupling (Cross-Coupling) | 2-amino-3,5-dibromo-4-methylpyridine + directing group | Methyl zinc reagent, NiCl2 catalyst, phosphine ligands | ~80 | More complex, used for related derivatives |

| Nucleophilic Substitution | 2-amino-5-bromo-4-chloropyridine | Pyridin-3-ylmethyl amine, DIPEA, isopropanol, 45 °C, 18 h | 82 | Efficient introduction of N-substituent |

The preparation of this compound is most efficiently achieved through selective bromination of N-(3-pyridinylmethyl)-2-pyridinamine using bromine or N-bromosuccinimide under controlled conditions. Alternative methods involving cross-coupling or nucleophilic substitution provide routes for related compounds and functional group modifications but are generally more complex. Optimization of solvents, temperature, and catalysts plays a critical role in maximizing yield and purity. These methods are supported by recent patents and chemical literature, confirming their applicability for both laboratory-scale and industrial synthesis.

Chemical Reactions Analysis

Synthetic Pathways and Precursor Reactivity

The compound can be synthesized from 5-bromo-2-methylpyridin-3-amine through sequential functionalization. Key intermediates include:

-

N-[5-bromo-2-methylpyridine-3-yl]acetamide (via acetylation of the amine group)

-

Cross-coupling precursors formed by Suzuki-Miyaura reactions with arylboronic acids under Pd catalysis .

Reaction conditions typically involve:

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Acetylation | Acetic anhydride, base | 78–85 | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 80°C, 12h | 60–72 |

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 5-position undergoes Suzuki-Miyaura coupling with diverse arylboronic acids. For example:

-

Formation of biaryl derivatives (e.g., 5-phenyl-N-(pyridin-3-ylmethyl)pyridin-2-amine) with electron-donating/withdrawing substituents .

DFT studies (B3LYP/6-31G(d,p)) reveal:

-

Frontier Molecular Orbitals (FMOs): HOMO-LUMO gaps of 4.8–5.2 eV, indicating moderate reactivity .

-

Dipole Moments: 3.5–4.1 D, suggesting polar interactions in liquid crystal applications .

Amine Reactivity

-

Alkylation/Acylation: The secondary amine undergoes alkylation with alkyl halides (e.g., ethyl iodide) in THF/NaH to form tertiary amines .

-

Reductive Amination: Reacts with aldehydes (e.g., formaldehyde) under NaBH₃CN to yield N-alkylated products .

Bromine Substitution

-

Nucleophilic Aromatic Substitution (NAS): Displacement with amines (e.g., piperidine) in DMF at 120°C .

-

Metal-Free Bromination: TBHP/I₂ systems enable bromine retention or displacement via radical pathways .

Chemodivergent Reactivity

Reaction outcomes depend on conditions:

| Condition | Product Type | Key Features |

|---|---|---|

| I₂/TBHP in toluene | N-(Pyridin-2-yl)amides | C–C bond cleavage, no metal catalyst |

| TBHP in ethyl acetate | 3-Bromoimidazo[1,2-a]pyridines | Tandem cyclization/bromination |

Radical trapping experiments confirm bromine participation in cyclization .

Stability and Degradation

-

Thermal Stability: Decomposes above 250°C (TGA data).

-

Photodegradation: UV exposure (254 nm) leads to debromination within 48h (HPLC monitoring).

This compound’s dual functionality (bromine + amine) makes it a valuable scaffold for pharmaceuticals and advanced materials. Experimental protocols and computational insights from provide a robust foundation for further derivatization.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- CDK2 Inhibition : One of the primary applications of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is its potential as an inhibitor of cyclin-dependent kinase 2 (CDK2). This inhibition can lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

- Antimicrobial Activity : The compound has also been studied for its antimicrobial properties, showing effectiveness against various Gram-positive and Gram-negative bacteria as well as fungal species. This broad-spectrum activity suggests potential utility in treating infections.

2. Organic Synthesis

- As a building block, this compound is utilized in the synthesis of other pharmaceuticals and biologically active compounds. Its ability to undergo substitution reactions allows for the introduction of various functional groups, expanding its applicability in drug development.

3. Material Sciences

- The compound's unique chemical structure makes it suitable for developing specialty chemicals and materials with specific properties. Its derivatives can be tailored for applications in polymers and coatings.

Case Studies

Case Study 1: CDK2 Inhibition

A study investigated the interaction between this compound and CDK2. The results indicated that the compound effectively inhibits CDK2 activity, significantly altering cell cycle progression in treated cancer cells. This highlights its potential as a therapeutic agent for cancers that depend on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings revealed that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, indicating their potential utility in clinical settings for treating infections.

Mechanism of Action

The mechanism of action of 5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and pyridine rings play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

- 5-Bromo-N-(3-pyridinylmethyl)-2-thiophenesulfonamide

- 5-Bromo-N-(3-pyridinylmethyl)-2-furamide

- 5-Bromo-N-(3-pyridinylmethyl)-2-thiophenecarboxamide

Uniqueness

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is unique due to its specific substitution pattern and the presence of both bromine and pyridine functional groups. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Biological Activity

5-bromo-N-(pyridin-3-ylmethyl)pyridin-2-amine is a compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article explores its structure, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₄H₁₅BrN₂

- Structure : It consists of two pyridine rings with a bromine atom at the 5-position and a pyridin-3-ylmethyl group attached to the nitrogen atom.

This unique structure enhances its electrophilic character, making it suitable for various chemical transformations and biological interactions.

Research indicates that this compound primarily targets Cyclin-dependent kinase 2 (CDK2) . The interaction with CDK2 inhibits its activity, which is crucial in regulating the cell cycle, particularly the transition from the G1 phase to the S phase. This inhibition can potentially lead to cell cycle arrest and apoptosis in cancer cells, making it a candidate for cancer therapy.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

-

Inhibition of Cancer Cell Proliferation : The compound has shown promising results in inhibiting the growth of various cancer cell lines. For example, in vitro assays demonstrated that it significantly reduced cell viability in prostate cancer cell lines (PC3 and DU145) with IC50 values indicating effective cytotoxicity .

Cell Line IC50 (μg/mL) at 24h IC50 (μg/mL) at 48h IC50 (μg/mL) at 72h PC3 40.1 ± 7.9 27.05 ± 3.9 26.43 ± 2.1 DU145 98.14 ± 48.3 62.5 ± 17.3 41.85 ± 7.8 - Mechanism Insights : The compound's mechanism involves inducing chromatin condensation and DNA damage, contributing to its cytotoxic effects on cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects:

- Antibacterial and Antifungal Activities : Various derivatives of this compound have shown activity against both Gram-positive and Gram-negative bacteria as well as fungal species, indicating broad-spectrum antimicrobial potential .

Case Study 1: CDK2 Inhibition

A study focused on the interaction between this compound and CDK2 revealed that the compound could effectively inhibit CDK2 activity, leading to significant alterations in cell cycle progression in treated cancer cells. This study highlighted its potential as a therapeutic agent for cancers reliant on CDK2 activity.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of derivatives of this compound against various pathogens. The findings indicated that certain derivatives exhibited superior antibacterial activity compared to standard antibiotics, suggesting their potential utility in treating infections .

Q & A

Q. What methodologies enable enantioselective synthesis of chiral derivatives of this compound?

- Methodological Answer :

- Chiral Catalysts : Employ Ru-BINAP complexes for asymmetric hydrogenation of prochiral intermediates.

- Chiral HPLC : Use Daicel columns (OD-H or AD-H) to resolve enantiomers and determine ee%.

- Dynamic Resolution : Apply enzymatic catalysis (e.g., lipases) in kinetic resolutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.